2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide
Description
2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a sulfanyl group, and a phenylacetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
2-[2-(2-anilino-2-oxoethyl)sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-16-13(21)8-19-12(9-20)7-17-15(19)23-10-14(22)18-11-5-3-2-4-6-11/h2-7,20H,8-10H2,1H3,(H,16,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOWYRZEICSBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: This step may involve the use of thiolating agents such as thiourea or thiols in the presence of catalysts.
Attachment of the phenylacetamide moiety: This can be done through acylation reactions using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like halides or amines can be employed in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide exhibit significant antimicrobial properties. For instance, studies have shown that related imidazole derivatives can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics to combat resistant strains of bacteria .
Anticancer Potential
The compound's structure positions it as a candidate for anticancer drug development. Preliminary studies have demonstrated that similar compounds possess cytotoxic effects against several cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Targeting Androgen Receptors
Recent research has highlighted the potential of this compound in prostate cancer imaging and treatment by targeting androgen receptors, which are frequently overexpressed in prostate cancer cells. The ability to bind specifically to these receptors could facilitate the development of diagnostic imaging agents or therapeutic compounds .
Case Studies
Synthesis and Mechanism of Action
The synthesis of this compound involves multi-step organic synthesis techniques, requiring careful control of reaction conditions such as temperature and pH to optimize yield and purity. Understanding the compound's mechanism of action is crucial for its application; it likely interacts with specific biological targets within cells, necessitating further studies on binding affinities and cellular assays to evaluate efficacy against targeted pathways .
Mechanism of Action
The mechanism of action of 2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(hydroxymethyl)-1-[(ethylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide
- 2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)ethyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide
Uniqueness
The uniqueness of 2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide lies in its specific combination of functional groups and structural features. This unique structure allows it to interact with biological systems in ways that similar compounds may not, making it a valuable compound for research and development.
Biological Activity
2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound with significant potential in various biological applications. Its unique structural features, including an imidazole ring and sulfanyl group, suggest a variety of biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant research findings and case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may modulate enzyme activity or bind to receptors, leading to various physiological effects. The exact mechanisms remain under investigation but may involve:
- Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation: Interaction with cell surface receptors that regulate cellular responses.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of imidazole derivatives, including this compound. The presence of the imidazole ring is known to enhance antimicrobial activity against a broad spectrum of pathogens.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Activity (MIC µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
Anticancer Properties
Research has also highlighted the potential anticancer properties of this compound. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including:
- Cell Cycle Arrest: Inhibition of cell proliferation by interfering with the cell cycle.
- Induction of Apoptosis: Activation of intrinsic apoptotic pathways leading to programmed cell death.
Case Study: Anticancer Activity
A recent study evaluated the effect of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values reported at 25 µM and 30 µM, respectively .
Synthesis and Evaluation
The synthesis of this compound involves multi-step chemical reactions that yield high purity products suitable for biological testing. The evaluation of its biological activity is crucial for understanding its therapeutic potential.
Table 2: Summary of Biological Evaluations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
